2-Bromo-6-phenylcyclohexanone

Stereochemistry α‑Bromoketone Isomer separation

Researchers requiring predictable diastereoselectivity in elimination reactions face challenges with unspecified cis/trans ratios. This product is the thermodynamically favored cis isomer (≥90%), confirmed by X-ray crystallography. - Predictable enone regioisomer ratio upon dehydrobromination, critical for medicinal chemistry campaigns. - Isolation by direct filtration (68% patent yield) enables cost-effective scale-up, avoiding chromatography. - Defined stereochemistry resolves historical mis-assignment as 2-bromo-2-phenylcyclohexanone.

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
CAS No. 155991-28-9
Cat. No. B169268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-phenylcyclohexanone
CAS155991-28-9
Synonyms2-broMo-6-phenylcyclohexanone
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)Br)C2=CC=CC=C2
InChIInChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2
InChIKeyNHQHKAJHEKEFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Bromo-6-phenylcyclohexanone Sourcing Guide


2‑Bromo‑6‑phenylcyclohexanone (CAS 155991‑28‑9) is the cis‑configured α‑bromoketone obtained by bromination of 2‑phenylcyclohexanone [1]. It is an established synthetic intermediate, historically mis‑assigned as 2‑bromo‑2‑phenylcyclohexanone, and its ground‑state stereochemistry has been confirmed by X‑ray crystallography [2]. The commercial product typically contains ≥ 90 % cis isomer and is offered at purities of 95 % or higher .

2-Bromo-6-phenylcyclohexanone: cis-Isomer Purity


Bromination of 2‑phenylcyclohexanone initially yields the trans‑2‑bromo‑6‑phenylcyclohexanone, which rapidly epimerises to the thermodynamically favoured cis isomer under acidic conditions [1]. The cis isomer precipitates selectively because of its markedly lower solubility in common organic solvents, while the trans isomer remains in solution [1]. Consequently, a product described merely as “2‑bromo‑6‑phenylcyclohexanone” without specification of cis/trans ratio can exhibit different solubility, reactivity in elimination, and downstream diastereoselectivity. Furthermore, the originally mis‑assigned structure “2‑bromo‑2‑phenylcyclohexanone” (CAS 31908‑20‑0) represents an entirely different connectivity, not merely a stereoisomer [1].

Quantitative Evidence for cis-2-Bromo-6-phenylcyclohexanone


Cis/Trans Isomer Ratio and Acid-Catalysed Equilibration

The commercially isolated product is the cis‑2‑bromo‑6‑phenylcyclohexanone isomer, typically present at 90–91 % of the isomer mixture . The initial bromination product is the trans isomer, but acid‑catalysed epimerisation drives the equilibrium toward the cis form, which crystallises because of its lower solubility [1].

Stereochemistry α‑Bromoketone Isomer separation

Dehydrobromination Product Distribution

Dehydrobromination of cis‑2‑bromo‑6‑phenylcyclohexanone with KOH in ethanol yields a mixture of 2‑phenylcyclohex‑2‑en‑1‑one and 6‑phenylcyclohex‑2‑en‑1‑one; the two enones do not interconvert under the reaction conditions [1]. In contrast, elimination of the corresponding trans isomer under identical conditions gives the same pair of enones but in a different ratio, confirming that the cis‑bromoketone is not a simple surrogate for the trans isomer in synthetic sequences targeting a single enone regioisomer [1].

Elimination Enone regioselectivity Synthetic intermediate

Predicted Lipophilicity: Bromo vs Chloro Analogues

The predicted octanol‑water partition coefficient for cis‑2‑bromo‑6‑phenylcyclohexanone is log P ≈ 3.3 [1]. This value is substantially higher than that of the 2‑chloro analogue (2‑chloro‑6‑phenylcyclohexanone, predicted log P ≈ 2.8) and considerably higher than that of the non‑halogenated precursor 2‑phenylcyclohexanone (predicted log P ≈ 2.4) [2].

Lipophilicity Drug design ADME prediction

Boiling Point and Flash Point Comparison

The target compound exhibits a predicted boiling point of 338.6 °C at 760 mmHg and a flash point of 77.4 °C . These values are significantly higher than those of the non‑halogenated 2‑phenylcyclohexanone (b.p. ~285 °C) and the 2‑chloro analogue (b.p. ~310 °C), reflecting the greater molecular weight and polarisability of the bromine substituent [1].

Physical property Safety Distillation

Commercial Purity Benchmark vs α-Bromoketones

Reputable vendors routinely supply 2‑bromo‑6‑phenylcyclohexanone at ≥ 95 % purity (HPLC), with some offering ≥ 96 % . This contrasts with many generic α‑bromoketones, which are often sold at 90–93 % purity due to the difficulty of separating regioisomeric or diastereomeric impurities. The crystallinity of the cis isomer facilitates purification to higher specification without chromatography [1].

Purity Quality control Procurement specification

Solubility-Driven Isolation vs Trans Isomer

The cis‑2‑bromo‑6‑phenylcyclohexanone precipitates directly from the reaction mixture owing to its low solubility in CCl₄ and di‑n‑butyl ether, whereas the trans isomer remains dissolved [1]. This differential solubility allows isolation of the cis product by simple filtration, avoiding aqueous work‑up and chromatographic separation that are typically required for the trans isomer or the chloro analogue [1].

Work‑up Crystallisation Diastereomer separation

Key Applications of cis-2-Bromo-6-phenylcyclohexanone


Regioselective Phenylcyclohexenone Synthesis

When a synthetic sequence requires one of the two non‑interconverting enones as a pure regioisomer, starting from the cis‑bromoketone with a defined isomeric ratio provides a predictable product profile, whereas the trans isomer gives a different enone ratio under identical elimination conditions [1]. This predictability is critical in medicinal chemistry campaigns where the enone serves as a Michael acceptor or dienophile.

Tuning Scaffold Lipophilicity in Fragment-Based Drug Discovery

The bromine atom increases log P by ~0.5 units relative to the chloro analogue while retaining the same core geometry [1]. This makes 2‑bromo‑6‑phenylcyclohexanone a useful late‑stage intermediate for modulating ADME properties without altering the pharmacophore, particularly when halogen‑scanning libraries are evaluated for target engagement [2].

Scalable Crystallization-Driven Purification

The low solubility of the cis isomer enables direct isolation by filtration, a significant advantage in scale‑up where chromatographic purification is cost‑prohibitive [1]. The patent literature reports a 68 % isolated yield using this method, and higher yields are expected with optimised solvent systems [2].

Reference Standard for Structural Reassignment Studies

The definitive X‑ray crystal structure of cis‑2‑bromo‑6‑phenylcyclohexanone [1] makes this compound an ideal reference for teaching laboratories and structural re‑assignment projects, as it resolves the historical mis‑assignment as 2‑bromo‑2‑phenylcyclohexanone and demonstrates acid‑catalysed epimerisation of α‑haloketones.

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